molecular formula C12H20ClNO2 B12710704 (R-(R*,S*))-alpha-(1-((2-Hydroxyethyl)methylamino)ethyl)benzyl alcohol hydrochloride CAS No. 54212-89-4

(R-(R*,S*))-alpha-(1-((2-Hydroxyethyl)methylamino)ethyl)benzyl alcohol hydrochloride

Cat. No.: B12710704
CAS No.: 54212-89-4
M. Wt: 245.74 g/mol
InChI Key: FCZNGTJISPUEBA-JGAZGGJJSA-N
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Description

(R-(R*,S*))-alpha-(1-((2-Hydroxyethyl)methylamino)ethyl)benzyl alcohol hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmacology. This compound is known for its structural complexity and its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R-(R*,S*))-alpha-(1-((2-Hydroxyethyl)methylamino)ethyl)benzyl alcohol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with benzyl alcohol and a suitable amine, such as methylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure the desired stereochemistry.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance yield and efficiency. The use of automated systems and advanced purification methods ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (R-(R*,S*))-alpha-(1-((2-Hydroxyethyl)methylamino)ethyl)benzyl alcohol hydrochloride is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically pure compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a model compound for understanding chiral interactions in biological systems.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may act as a precursor for the synthesis of pharmaceutical agents with specific biological activities.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various commercial products.

Mechanism of Action

The mechanism of action of (R-(R*,S*))-alpha-(1-((2-Hydroxyethyl)methylamino)ethyl)benzyl alcohol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzenemethanol, 4-hydroxy-α-[1-(methylamino)ethyl]-, (R,S)-**: Known as hydroxyephedrine, this compound shares structural similarities but differs in its hydroxyl group position.

Uniqueness

(R-(R*,S*))-alpha-(1-((2-Hydroxyethyl)methylamino)ethyl)benzyl alcohol hydrochloride is unique due to its specific stereochemistry and the presence of both hydroxyethyl and methylamino groups. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

CAS No.

54212-89-4

Molecular Formula

C12H20ClNO2

Molecular Weight

245.74 g/mol

IUPAC Name

(1R,2S)-2-[2-hydroxyethyl(methyl)amino]-1-phenylpropan-1-ol;hydrochloride

InChI

InChI=1S/C12H19NO2.ClH/c1-10(13(2)8-9-14)12(15)11-6-4-3-5-7-11;/h3-7,10,12,14-15H,8-9H2,1-2H3;1H/t10-,12-;/m0./s1

InChI Key

FCZNGTJISPUEBA-JGAZGGJJSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)O)N(C)CCO.Cl

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)CCO.Cl

Origin of Product

United States

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